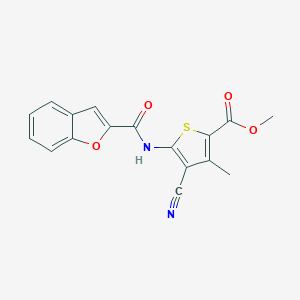
Methyl 5-(1-benzofuran-2-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(1-benzofuran-2-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound that features a benzofuran moiety, a cyano group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-benzofuran-2-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides.
Introduction of the Cyano Group: The cyano group is often introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: The final step involves coupling the benzofuran, cyano, and thiophene moieties under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-benzofuran-2-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Methyl 5-(1-benzofuran-2-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of Methyl 5-(1-benzofuran-2-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The benzofuran and thiophene rings may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen share the benzofuran moiety and have similar biological activities.
Thiophene Derivatives: Compounds containing thiophene rings, such as certain pharmaceuticals and organic semiconductors, have comparable properties.
Uniqueness
Methyl 5-(1-benzofuran-2-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Properties
CAS No. |
445415-76-9 |
|---|---|
Molecular Formula |
C17H12N2O4S |
Molecular Weight |
340.4g/mol |
IUPAC Name |
methyl 5-(1-benzofuran-2-carbonylamino)-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H12N2O4S/c1-9-11(8-18)16(24-14(9)17(21)22-2)19-15(20)13-7-10-5-3-4-6-12(10)23-13/h3-7H,1-2H3,(H,19,20) |
InChI Key |
CGMJBFIQJUAMRX-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC3=CC=CC=C3O2)C(=O)OC |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC3=CC=CC=C3O2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


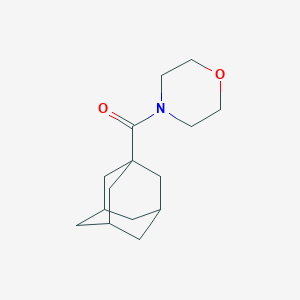
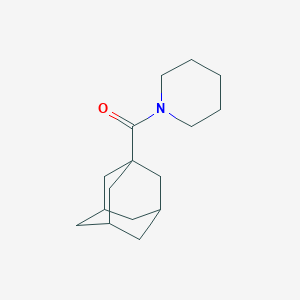

![1-methyl-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole](/img/structure/B368866.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B368873.png)
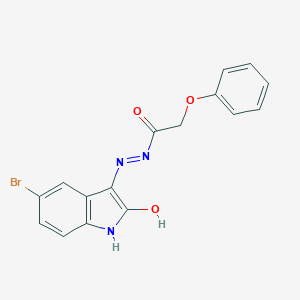
![4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B368882.png)
![N-[4-(thiophen-2-ylmethylsulfamoyl)phenyl]acetamide](/img/structure/B368888.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B368897.png)
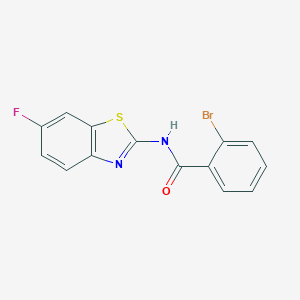
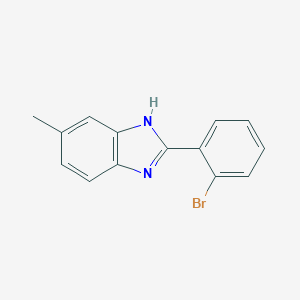
![4-bromo-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B368943.png)
![2-{4-allyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B368953.png)
![3-{6-METHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}NAPHTHALEN-2-OL](/img/structure/B368954.png)
